4-Amino-3-methyl-7-azaindole
Description
Significance of Azaindole Scaffolds in Organic and Medicinal Chemistry
Azaindoles, also known as pyrrolopyridines, are bicyclic aromatic heterocycles where one of the carbon atoms in the benzene (B151609) ring of indole (B1671886) is replaced by a nitrogen atom. This seemingly minor structural change imparts a range of unique physicochemical and pharmacological properties that have made the azaindole scaffold a cornerstone in modern drug discovery.
The 7-azaindole (B17877) isomer, in particular, is an effective mimic for the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP). researchgate.net The pyridine (B92270) nitrogen atom and the pyrrole (B145914) N-H group of the 7-azaindole core can form a bidentate hydrogen bond pattern with the hinge region of many protein kinases, similar to the way adenine binds. researchgate.netjst.go.jp This mimicry is a key reason for the prevalence of 7-azaindole derivatives as kinase inhibitors.
The introduction of a nitrogen atom into the indole scaffold significantly alters the electronic distribution and physicochemical properties of the molecule. researchgate.net This provides medicinal chemists with a powerful tool to fine-tune properties critical for a drug's success, such as solubility, lipophilicity (LogP), and metabolic stability. organic-chemistry.org These modifications are essential for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profile of a drug candidate.
Strategically placing the nitrogen atom at different positions (4-, 5-, 6-, or 7-azaindole) results in four distinct isomers, each with unique properties like partition coefficient (LogP), polar surface area (tPSA), and aqueous solubility (LogS). nih.gov For example, the nitrogen atom can increase aqueous solubility and provide an additional site for metabolic enzymes to interact with, potentially altering the drug's half-life and clearance pathways. nih.gov This strategic substitution can help overcome common drug development challenges like poor bioavailability or undesirable metabolic profiles. organic-chemistry.org
A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for developing novel drugs. The azaindole scaffold, and particularly the 7-azaindole isomer, is widely recognized as a privileged structure in medicinal chemistry. jst.go.jpresearchgate.net
This status is evidenced by the incorporation of the 7-azaindole core into several FDA-approved drugs, such as the BRAF kinase inhibitor Vemurafenib, used to treat melanoma. jst.go.jp Its versatility is further demonstrated by its presence in numerous therapeutic candidates targeting a wide array of diseases, from cancer to viral infections and neurodegenerative disorders. acs.orgnih.gov The ability of the 7-azaindole core to serve as an effective hinge-binder for kinases has made it a particularly exploited fragment in the design of kinase inhibitors. jst.go.jp
| Property | Significance in Drug Discovery |
|---|---|
| Bioisosterism | Mimics endogenous ligands like adenine, enabling binding to key targets such as kinases. nih.govjst.go.jp |
| Physicochemical Modulation | Allows for fine-tuning of ADME-Tox properties like solubility and metabolic stability. organic-chemistry.orgnih.gov |
| Privileged Structure | Serves as a versatile scaffold for developing drugs against a wide range of diseases. jst.go.jpresearchgate.net |
Overview of 4-Amino-3-methyl-7-azaindole as a Specific Azaindole Derivative
Within the vast family of azaindoles, specific substitution patterns give rise to compounds with unique and potentially valuable biological activities. This compound represents one such derivative, combining the privileged 7-azaindole core with specific substituents at the C3 and C4 positions.
The 7-azaindole (or 1H-Pyrrolo[2,3-b]pyridine) framework is the most prominent among the azaindole isomers in medicinal chemistry. acs.org Its five available positions for substitution (C2, C3, C4, C5, C6) offer extensive opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. jst.go.jp
The compound this compound is a disubstituted derivative.
The 4-Amino Group: The parent compound, 4-Amino-7-azaindole (also known as 1,7-dideazaadenine), is a known chemical entity. acs.orgnih.gov The introduction of an amino group at the C4 position is a common strategy in medicinal chemistry. For instance, series of substituted 4-aminoazaindoles have been investigated as potential treatments for diseases caused by Trypanosoma brucei. acs.org
The combination of both a 4-amino and a 3-methyl group on the 7-azaindole scaffold represents a specific chemical space that chemists would explore during structure-activity relationship (SAR) studies to build upon initial "hit" compounds.
While specific published research focusing exclusively on this compound is not prominent, its structure suggests clear potential research directions based on the activities of closely related analogues.
Kinase Inhibition: Given that the 7-azaindole core is a premier hinge-binding motif for kinases, this compound is a logical candidate for synthesis and evaluation in oncology and inflammation research programs. jst.go.jpnih.gov SAR studies on PI3K inhibitors, for example, have explored a variety of substitutions on the 7-azaindole scaffold to enhance potency. nih.gov The methyl and amino groups of this compound could potentially occupy specific pockets in a kinase active site, conferring potency and selectivity.
Antiparasitic Agents: The demonstrated activity of 4-aminoazaindole derivatives against kinetoplastid parasites like Trypanosoma cruzi and Trypanosoma brucei suggests a potential trajectory in neglected disease drug discovery. acs.orgdndi.org The 4-amino group is often crucial for activity, while the 3-methyl group could be explored to modulate the compound's profile.
Antiviral and Antimicrobial Agents: Various substituted 7-azaindoles have shown potential as antiviral agents against viruses like influenza. acs.org Furthermore, other derivatives have displayed antimicrobial activity, particularly against yeasts. rsc.org This suggests that this compound could be screened for activity against a range of pathogens.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPDBEMMMAWEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260681 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-70-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 3 Methyl 7 Azaindole and Its Derivatives
Established Synthetic Routes to 7-Azaindoles
Several well-established methods for the synthesis of the 7-azaindole (B17877) scaffold have been reported, many of which involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice-versa.
Sonogashira Coupling of Halosubstituted Aminopyridines Followed by Cyclization
A prevalent and versatile method for synthesizing 7-azaindoles involves the Sonogashira coupling of a halosubstituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a key C-C bond, creating the precursor for the pyrrole ring. nih.gov
The general scheme involves the reaction of a 2-amino-3-halopyridine with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govrsc.org The resulting 2-amino-3-alkynylpyridine intermediate then undergoes cyclization to form the 7-azaindole ring. rsc.org The cyclization step can be promoted by various reagents, including bases like potassium t-butoxide or cesium carbonate, or through copper-mediated processes. organic-chemistry.orgrsc.org Microwave irradiation has also been employed to accelerate the cyclization step. researchgate.net
For instance, 2-amino-3-iodopyridine (B10696) can be coupled with various terminal alkynes, and the subsequent cyclization of the 2-amino-3-(alkynyl)pyridines can be achieved using potassium tert-butoxide with 18-crown-6, providing good to excellent yields of 2-substituted 7-azaindoles. organic-chemistry.org This method's adaptability allows for the introduction of diverse substituents at the 2-position of the 7-azaindole core by varying the alkyne coupling partner. organic-chemistry.org
Table 1: Examples of Sonogashira Coupling/Cyclization for 7-Azaindole Synthesis
| Starting Material (Aminopyridine) | Alkyne | Catalyst/Base for Cyclization | Product | Reference |
| 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N then KOt-Bu/18-crown-6 | 2-Phenyl-7-azaindole | organic-chemistry.org |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N then CuI (microwave) | 5-Nitro-7-azaindole | nih.gov |
| 2-Amino-5-bromo-3-iodopyridine | Various Alkynes | Sequential Sonogashira then KOt-Bu | 2,5-Disubstituted 7-azaindoles | nih.gov |
Reductive Cyclization Approaches
Reductive cyclization strategies offer an alternative pathway to the 7-azaindole core. One such method involves the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization step. uni-rostock.deuni-rostock.de This approach builds the pyridine ring onto a pre-existing pyrrole.
Another notable reductive cyclization begins with 2-(3-nitropyridin-2-yl)acetonitriles. These starting materials can be cyclized to form the 7-azaindole skeleton. The nitro group is crucial as it activates the adjacent position for cyclization and can be subsequently reduced to an amino group, providing a handle for further functionalization.
Condensation Reactions for Pyridine Ring Formation
The construction of the pyridine ring can also be achieved through condensation reactions. A [3+3] cycloaddition strategy is one such example. This involves the reaction of an aminopyrrole, which provides a three-atom fragment (N-C-C), with a three-carbon electrophilic synthon. For instance, the reaction of 2- or 3-aminopyrroles with compounds like 4-chlorocoumarins can lead to the formation of fused pyridine rings, ultimately yielding 7-azaindole derivatives. uni-rostock.de
Nucleophilic Substitution and Nitro Group Reduction Strategies
This approach often starts with a suitably substituted pyridine ring, for example, a 2-fluoro-3-(2-nitroethyl)pyridine. researchgate.net An intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom by a nitrogen nucleophile, generated from the reduction of the nitro group, leads to the formation of a 7-azaindoline. researchgate.net Subsequent oxidation then furnishes the aromatic 7-azaindole. This strategy allows for the introduction of substituents at various positions of the pyridine ring prior to cyclization.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions starting from derivatives of 2-amino-3-picoline are a direct method for forming the 7-azaindole ring system. A classic example is the Chichibabin reaction, where the condensation of a 3-picoline derivative with a nitrile, mediated by a strong base like lithium diisopropylamide (LDA), leads to the formation of a 2-substituted 7-azaindole. nih.govacs.orgnih.gov For example, 2-fluoro-3-picoline can react with benzonitrile (B105546) in the presence of LDA to yield 2-phenyl-7-azaindole. nih.govacs.org
Advanced and Emerging Synthetic Strategies
Recent advancements in synthetic methodology have provided more efficient and versatile routes to 7-azaindoles. Metal-catalyzed reactions, in particular, have played a pivotal role in the development of novel synthetic strategies. rsc.org
One-pot, multi-component reactions have emerged as a powerful tool for the rapid construction of complex molecules like 7-azaindoles. For instance, a three-component reaction involving N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds can efficiently generate highly substituted 7-azaindole derivatives. acs.org
Palladium-catalyzed cascade reactions, such as a C-N cross-coupling/Heck reaction sequence, have been developed for the synthesis of various azaindole isomers, including 7-azaindoles, from readily available aminopyridines. acs.org Rhodium(III)-catalyzed synthesis involving the coupling of 2-aminopyridines and alkynes has also been reported, with studies focusing on the role of additives like silver oxidants to improve catalytic efficiency. rsc.org
Furthermore, late-stage functionalization of the 7-azaindole core through methods like Suzuki-Miyaura cross-coupling allows for the synthesis of diverse derivatives, such as C3,C6-diaryl 7-azaindoles, which are of interest for their potential biological activities. acs.org
One-Pot, Multi-Component Cyclocondensation Reactions
A highly efficient and practical approach for constructing the 7-azaindole skeleton involves a one-pot, three-component cyclocondensation reaction. acs.orgnih.gov This method utilizes N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds as the key building blocks. acs.orgnih.gov The reaction, typically carried out in ethanol (B145695) or acetic acid at reflux, provides a straightforward route to highly substituted 7-azaindole derivatives. acs.orgnih.gov
When active methylene compounds like tetronic acid, indane-1,3-dione, dimedone, and 5-phenylcyclohexane-1,3-dione (B1588847) are employed, the reaction yields carbocyclic fused 7-azaindoles. acs.orgnih.govscilit.com Conversely, using reactants such as Meldrum's acid, benzoylacetonitrile, and malononitrile (B47326) leads to the formation of highly substituted 7-azaindole derivatives. acs.orgnih.govscilit.com This versatility makes the multi-component strategy particularly valuable for diversity-oriented synthesis. acs.orgnih.govscilit.com
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, and the construction of the 7-azaindole core is no exception. Catalysts based on palladium, iron, rhodium, and copper have all been successfully employed to forge key bonds in the synthesis of 4-Amino-3-methyl-7-azaindole and its analogues.
Palladium-Catalyzed Reactions
Palladium catalysts are workhorses in modern organic synthesis, and their application in 7-azaindole synthesis is extensive and varied.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. An efficient, one-pot method has been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov This reaction, catalyzed by a Pd2dba3/SPhos system, allows for the selective synthesis of C3 monoaryl and C3,C6-diaryl 7-azaindoles in good to excellent yields. nih.govacs.orgresearchgate.net For instance, the coupling of the 7-azaindole precursor with aryl boronic acids bearing electron-donating groups like para-methyl or para-methoxy resulted in yields as high as 89% and 93%, respectively. acs.org Even electron-withdrawing groups such as para-fluoro were well-tolerated, furnishing the desired product in 79% yield. acs.org
Barluenga-Valdes Type Alkenylation: A palladium-catalyzed Barluenga-Valdes type cross-coupling reaction provides a flexible and convergent route to vinyl 7-azaindoles. researchgate.netresearchgate.netnais.net.cniitism.ac.in This method involves the coupling of sulfonylhydrazones with 7-azaindoles, catalyzed by Pd(OAc)2 with dppf as the ligand, achieving yields of up to 86%. researchgate.net
Cascade C–N Cross-Coupling/Heck Reaction: A practical and straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles has been achieved through a palladium-catalyzed cascade C–N cross-coupling/Heck reaction. acs.orgnih.govresearchgate.netacs.org This approach utilizes a Pd2(dba)3/XPhos/t-BuONa system to react amino-o-bromopyridines with alkenyl bromides. acs.orgnih.govresearchgate.netacs.org This was the first reported cascade C–N cross-coupling/Heck approach for synthesizing all four azaindole isomers from readily available aminopyridines. acs.orgnih.gov The reaction has been shown to be successful with various alkenyl bromides, allowing for the synthesis of a diverse range of substituted azaindoles. acs.orgnih.gov
C–N and C–O Bond Formation: Palladium catalysis has also been instrumental in forming C–N and C–O bonds in the functionalization of 7-azaindoles. Simple and efficient procedures have been developed for the cross-coupling of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters, and phenols. beilstein-journals.org The C–N cross-coupling reactions proceed rapidly using a combination of a palladium catalyst (Pd(OAc)2 or Pd2(dba)3), Xantphos as a ligand, and Cs2CO3 as a base in dioxane. beilstein-journals.org For C–O bond formation, the combination of Pd(OAc)2, Xantphos, and K2CO3 in dioxane was found to be crucial. beilstein-journals.org These methods represent the first report of coupling amides, amino acid esters, and phenols with N-protected 4-bromo-7-azaindole derivatives. beilstein-journals.org
Iron-Catalyzed Cyclization
Iron catalysis offers a more economical and environmentally friendly alternative to palladium for certain transformations. An efficient and practical procedure for the synthesis of 7-azaindoles involves the iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation. nih.govscispace.comrsc.orgresearchgate.net This method is noted for its short reaction times and operational convenience. nih.govscispace.comrsc.org The use of an iron catalyst like Fe(acac)3 provides a valuable alternative to traditional homogeneous catalysis for the synthesis of these important heterocyclic scaffolds. nih.govresearchgate.net
Rhodium(III)-Catalyzed Oxidative Alkylation
Rhodium(III) catalysis has been employed for the C–H oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. rsc.orgresearchgate.netnih.gov This transformation proceeds through a tandem C–H and C–C bond cleavage, featuring mild reaction conditions, high regioselectivity, and excellent functional group compatibility. rsc.orgnih.gov The resulting β-aryl ketone derivatives can be further transformed into π-extended polycyclic heteroarenes containing the 7-azaindole core. rsc.orgnih.gov
Copper-Catalyzed Reactions
Copper catalysts, being earth-abundant, are attractive for developing sustainable synthetic methods.
Sulfonylation: Copper(II)-catalyzed sulfonylation of iodinated 7-azaindoles has been achieved using DABSO as a sulfur dioxide source through a sulfonylative Suzuki-Miyaura cross-coupling reaction under mild conditions. researchgate.net This method demonstrates good functional group tolerance. researchgate.net Another approach involves the copper-catalyzed ortho-selective direct sulfenylation of N-aryl-7-azaindoles with disulfides. rsc.org This reaction uses Cu(OAc)2 as the catalyst, benzoic acid as an additive, and air as the terminal oxidant, providing a wide range of ortho-sulfenylated-7-azaindoles with high regioselectivity. rsc.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, minimized side products, and increased yields. nih.govscispace.com Its application in the synthesis of 7-azaindoles has been particularly effective.
The iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes is significantly accelerated under microwave conditions. nih.govscispace.comrsc.orgresearchgate.netrsc.org For example, using Fe(acac)3 as a catalyst in NMP at 130 °C, the reaction can be completed in just 60 minutes. nih.govrsc.org This rapid and economical approach provides access to a diverse range of 7-azaindoles. nih.govscispace.comrsc.org
Microwave heating has also been shown to dramatically accelerate the penultimate step in a flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, which involves an epoxide-opening-cyclization-dehydration sequence. acs.org Furthermore, microwave-assisted intramolecular Heck reactions of imines/enamines derived from aminopyridines and ketones have been successfully employed to produce various azaindole isomers in good yields. researchgate.net
Acid-Mediated Cyclization (e.g., Trifluoroacetic Acid/Trifluoroacetic Anhydride)
Acid-catalyzed cyclization represents a fundamental and widely employed strategy for the construction of the 7-azaindole core. This method typically involves the cyclization of a suitably substituted aminopyridine precursor. A notable example is the synthesis of 7-azaindole derivatives from 3-alkynyl-2-aminopyridines. The process begins with a Sonogashira coupling reaction, followed by ring closure facilitated by an acid catalyst. mdpi.com
Various acids, including hydrochloric acid, sulfuric acid, acetic acid, and trifluoroacetic acid (TFA), have been utilized for this purpose. mdpi.com Optimal yields have often been achieved using a combination of TFA and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile (B52724), with the reaction mixture heated to reflux. mdpi.com For instance, the use of 1 equivalent of TFA and 1.3 equivalents of TFAA in acetonitrile at reflux for 8 hours has proven effective. mdpi.com This approach has been successfully applied to synthesize a range of 7-azaindole derivatives. mdpi.com
A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has also been developed using TFAA, demonstrating the utility of this reagent in activating methyl groups on aminomethylpyridines for cyclization. enamine.net
Table 1: Conditions for Acid-Mediated Cyclization of 3-Alkynyl-2-aminopyridines
| Acid System | Solvent | Temperature | Time | Yield | Reference |
| HCl, H₂SO₄, AcOH, or TFA | Various | Reflux | Varies | Moderate to Good | mdpi.com |
| 1 eq. TFA, 1.3 eq. TFAA | MeCN | Reflux | 8 h | Good | mdpi.com |
| TFAA | - | - | - | - | enamine.net |
Alkali-Amide Controlled Chemoselective Synthesis
A novel and highly chemoselective one-pot method for the synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, has been developed utilizing alkali-amide bases. rsc.org This domino reaction proceeds from readily available starting materials: 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes. rsc.orgrsc.org
The remarkable aspect of this methodology is the control over the final product through the choice of the alkali-amide's counterion. rsc.orgrsc.org Specifically, the use of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) selectively yields 7-azaindolines, while potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) furnishes 7-azaindoles. rsc.orgrsc.org This counterion-dependent chemoselectivity provides a streamlined and efficient route to both saturated and unsaturated 7-azaindole cores, avoiding the need for stoichiometric oxidants that are often required in other methods. rsc.org This approach allows for the introduction of a variety of substituents, offering handles for further functionalization. rsc.orgrsc.org
Table 2: Alkali-Amide Controlled Synthesis of 7-Azaindoles and 7-Azaindolines
| Base | Product | Starting Materials | Reference |
| LiN(SiMe₃)₂ | 7-Azaindoline | 2-Fluoro-3-methylpyridine, Arylaldehyde | rsc.orgrsc.org |
| KN(SiMe₃)₂ | 7-Azaindole | 2-Fluoro-3-methylpyridine, Arylaldehyde | rsc.orgrsc.org |
Regioselective Synthesis of Substituted Azaindoles
The regioselective functionalization of the 7-azaindole scaffold is crucial for structure-activity relationship studies. Various methods have been developed to achieve substitution at specific positions of the azaindole ring.
One powerful strategy involves a directed metalation-group migration. researchgate.net In this approach, an N7-carbamoyl group directs metalation to the C6 position. Subsequent quenching with an electrophile introduces a substituent at C6. researchgate.net The carbamoyl (B1232498) group can then be induced to migrate from N7 to N1, allowing for a second directed metalation/electrophile quench sequence to functionalize the C2 position, ultimately yielding 2,6-disubstituted azaindoles. researchgate.net
Another approach to regioselectivity is through iodine-catalyzed C-3 chalcogenation of NH-free 7-azaindoles. acs.org This method allows for the efficient and versatile synthesis of C-3 sulfenylated, selenylated, thiocyanated, and selenocyanated 7-azaindoles using thiophenols, diselenides, and potassium thiocyanates/selenocyanates, respectively. acs.org The reaction proceeds with high efficiency and versatility. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions offer a robust platform for regioselective synthesis. For example, a one-pot Suzuki-Miyaura cross-coupling reaction has been used to synthesize C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. Several multicomponent reactions (MCRs) have been developed for the synthesis of diverse 7-azaindole derivatives.
One such approach is a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. scilit.comnih.gov This method provides a practical and efficient route to the 7-azaindole framework. scilit.comnih.gov Depending on the active methylene compound used, either carbocyclic fused 7-azaindoles or highly substituted 7-azaindoles can be obtained. scilit.comnih.gov For example, reactions involving tetronic acid, indane-1,3-dione, or dimedone lead to fused systems, while Meldrum's acid, benzoylacetonitrile, or malononitrile result in substituted derivatives. scilit.comnih.gov This flexibility makes the strategy highly valuable for DOS. scilit.comnih.gov
Another DOS approach involves the use of aminoazoles in MCRs with aldehydes and cyclic CH-acids, which are analogous to the classical Hantzsch or Biginelli condensations. frontiersin.org
Scalability and Industrial Relevance of Synthetic Pathways
The scalability of synthetic routes is a critical consideration for the industrial production of pharmaceutically relevant compounds like this compound. Several methodologies have been developed with scalability in mind.
A scalable synthesis of 7-methyl-4-azaindole has been reported, which utilizes a bromine atom as a "place-holding group" on the pyridine ring throughout the reaction sequence. researchgate.netenamine.net This bromine is removed in the final reductive cyclization step to yield the azaindole ring. researchgate.netenamine.net The starting material, 2-amino-4-methylpyridine, is commercially available on a kilogram scale, enhancing the industrial applicability of this route. researchgate.net
The palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines also presents a practical and straightforward synthesis of substituted azaindoles, which could be amenable to scale-up. acs.org Furthermore, an efficient and scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under mild acidic conditions has been disclosed, highlighting its potential for large-scale production. enamine.net
The development of robust and flexible syntheses, such as those starting from nicotinic acid derivatives or 2,6-dichloropyridine, where microwave heating can dramatically accelerate key steps, also contributes to the industrial relevance of azaindole synthesis. organic-chemistry.org
Chemical Derivatization and Structural Modification of the 4 Amino 3 Methyl 7 Azaindole Core
Strategies for Functionalization at Key Positions
The functionalization of the 7-azaindole (B17877) ring system can be strategically directed to the pyrrole (B145914) nitrogen (N-1), the pyridine (B92270) ring (positions C-4, C-5, C-6), or the pyrrole ring (positions C-2, C-3) to explore the structure-activity relationship (SAR).
The nitrogen atom of the pyrrole ring (N-1) in the 7-azaindole core is a key site for functionalization. Modification at this position can serve multiple purposes, including protecting the N-H group during subsequent reactions, modulating the electronic properties of the ring system, and introducing substituents that can interact with biological targets. The N-H proton is weakly acidic, with a pKa of 16.5 for the parent pyrrole, allowing for its deprotonation by a suitable base followed by reaction with an electrophile. wikipedia.org
Common functionalization strategies include:
Alkylation: Introduction of alkyl groups, such as methyl, can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH, K₂CO₃). N-methylation can influence the molecule's lipophilicity and metabolic stability.
Sulfonylation: The installation of a sulfonyl group, such as a tosyl (p-toluenesulfonyl) or mesyl group, is a common method for protecting the pyrrole nitrogen. These groups are generally stable but can be removed under specific conditions. Tosylation is typically performed using tosyl chloride (TsCl) and a base.
Protecting Groups: In multi-step syntheses, protecting the N-1 position is often essential. Besides tosyl groups, other protecting groups like the (2-(trimethylsilyl)ethoxy)methyl (SEM) group have been employed for 7-azaindole derivatives, which is crucial for the success of subsequent cross-coupling reactions. nih.gov
| Reaction Type | Reagent | Product | Purpose |
|---|---|---|---|
| Methylation | Methyl iodide (CH₃I) / Base (e.g., NaH) | N-1-methyl-7-azaindole derivative | Modulate lipophilicity, block H-bond donation. |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) / Base | N-1-tosyl-7-azaindole derivative | Protection of the pyrrole nitrogen. |
| SEM Protection | SEM-Cl / Base (e.g., NaH) | N-1-SEM-7-azaindole derivative | Robust protection for cross-coupling reactions. nih.gov |
The pyridine portion of the 7-azaindole ring is electron-deficient, which dictates its reactivity. For the 4-Amino-3-methyl-7-azaindole core, the C-4 position is already occupied. Further derivatization can occur either at the 4-amino group itself or at the available C-5 and C-6 positions.
Derivatization of the 4-Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a handle for attaching larger moieties through amide or urea linkages.
Substitution at C-5 and C-6: Introducing substituents at the C-5 and C-6 positions typically requires starting from a pre-functionalized pyridine ring before the annulation of the pyrrole ring. mdpi.com However, direct C-H functionalization methods are emerging as powerful tools. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are widely used to form C-C and C-N bonds at halogenated (e.g., chloro, bromo) C-5 or C-6 positions. mdpi.comresearchgate.net For instance, palladium-catalyzed amination of 4-chloro-7-azaindole precursors has been used to install amino groups at the C-4 position. nih.gov
| Position | Reaction Type | Typical Substrate | Product Feature | Reference |
|---|---|---|---|---|
| C-4 | Buchwald-Hartwig Amination | 4-Chloro-7-azaindole | 4-Amino-7-azaindole | nih.gov |
| C-5 | Sonogashira Coupling | 5-Bromo-7-azaindole | 5-Alkynyl-7-azaindole | mdpi.com |
| C-6 | Direct C-H Arylation | N-protected 7-azaindole | 6-Aryl-7-azaindole | rsc.org |
In contrast to the pyridine ring, the pyrrole ring is electron-rich and more susceptible to electrophilic attack. In the target scaffold, the C-3 position is substituted with a methyl group. Therefore, derivatization primarily targets the C-2 position.
Substitution at C-2: The C-2 position is highly reactive towards electrophiles. However, regioselectivity can be an issue. Metal-catalyzed cross-coupling reactions provide a more controlled approach. A common strategy involves the iodination of an N-protected 7-azaindole at the C-2 position, followed by a Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. nih.gov The oxidative addition of palladium has been shown to occur preferentially at C-2 over C-4, highlighting the higher reactivity of this position in cross-coupling reactions. nih.gov
Modification of the C-3 Methyl Group: While direct substitution on the pyrrole ring is common, the existing 3-methyl group can also be a point of functionalization. For example, radical-mediated halogenation could install a handle for further modification, although this might require harsh conditions. A more common approach is to introduce variations at this position by starting the synthesis with different 3-substituted pyrrole precursors. uni-rostock.deuni-rostock.de
| Reaction Type | Intermediate | Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Iodo-7-azaindole derivative | Arylboronic acid, Pd catalyst | 2-Aryl-7-azaindole derivative | nih.gov |
| Aza-Friedel-Crafts | 7-Azaindole | Cyclic imines | 3-Substituted 7-azaindole | researchgate.net |
| Lithiation/Electrophile Quench | N-protected 7-azaindole | 1. BuLi; 2. Electrophile (e.g., I₂) | 2-Substituted 7-azaindole | researchgate.net |
Linker Chemistry and Scaffold Exploration (e.g., Diarylurea moieties)
The 4-amino group serves as an excellent attachment point for linkers to explore larger chemical space, a common strategy in drug discovery, particularly for kinase inhibitors. The formation of a urea or thiourea linkage is a robust and widely used method.
Diarylurea Moiety: A diarylurea moiety can be readily introduced by reacting the 4-amino group of the this compound core with an appropriately substituted aryl isocyanate. This reaction typically proceeds under mild conditions. The resulting diarylurea can engage in crucial hydrogen bonding interactions with protein targets, while the distal aryl ring can be modified to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity.
The general synthesis is as follows: this compound + Ar-N=C=O → 4-(3-Arylureido)-3-methyl-7-azaindole
This modular approach allows for the rapid generation of a library of compounds by varying the aryl isocyanate component, enabling a thorough exploration of the SAR.
Preparation of Heteroannulated and Fused Systems (e.g., Pyrrolo[3',2':5,6]pyrido[2,3-b]indole)
Expanding the this compound core by annulating additional heterocyclic rings can lead to novel, rigid, and structurally complex molecules with unique biological profiles. The existing amino group and the adjacent C-5 position of the pyridine ring form a reactive unit that can participate in cyclocondensation reactions.
One such transformation is the construction of a pyrrolo[3',2':5,6]pyrido[2,3-b]indole system. This can be achieved by reacting the 7-azaindole scaffold with reagents that can form a new five-membered ring across the C-4 and C-5 positions. For example, a reaction of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with N-methyl-3-formylindole, catalyzed by AlCl₃ in methanol, has been shown to produce this specific fused system. uni-rostock.deuni-rostock.de This type of reaction involves the formation of the central pyridine ring by incorporating the amino group of one precursor and the formyl group of the other. Adapting this strategy would involve reacting the 4-amino group of the 7-azaindole with a suitable bis-electrophile to construct the additional fused ring.
The synthesis of such polycyclic systems significantly alters the shape and electronic properties of the parent scaffold, opening avenues for targeting different biological macromolecules or interacting with known targets in novel ways.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Effects on Biological Activity
The biological activity of 4-Amino-3-methyl-7-azaindole derivatives is highly sensitive to the nature and position of various substituents on the azaindole core. These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with target proteins. A review of anticancer 7-azaindole (B17877) analogs found that positions 1, 3, and 5 are often the most active sites for substitution to generate novel, effective molecules. nih.gov
Systematic studies have elucidated the specific roles of different functional groups in determining the biological activity of 7-azaindole derivatives. The choice of substituent can lead to significant variations in potency.
Halogens (Fluorine, Chlorine): Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into designs. In a series of Cdc7 kinase inhibitors, chloro-substituted derivatives showed potent activity. nih.gov The chloro group was observed to make van der Waals contact with key residues in the kinase active site. nih.gov Fluoro analogues were generally found to be as potent as their chloro counterparts. nih.gov
Methyl Group: The introduction of a methyl group can have varied effects. In one study, replacing a chlorine atom with a methyl group on a pyridine (B92270) ring attached to the 7-azaindole core resulted in about a one-log loss of potency. nih.gov However, in other contexts, such as at the 3-position of the azaindole, a methyl group can be a key component of the core structure. nih.gov
Cyano and Amide Groups: Larger, more polar groups like cyano and primary amides have also been explored. Replacement of a chloro substituent with a cyano or a carboxamide group led to a significant loss of potency in a series of Cdc7 inhibitors, potentially due to a combination of lost hydrophobic interactions and steric clashes. nih.gov
Hydroxyl and Cyclic Amines: The introduction of hydrogen-bonding groups like hydroxyls or cyclic amines can be beneficial. In the optimization of Cdc7 inhibitors, the best results were achieved with cyclopropyl amine and hydroxyl pyridine substituents, highlighting the importance of specific hydrogen bond interactions. mdpi.com
The following table summarizes the impact of various substituents on the activity of a class of 7-azaindole-based Cdc7 inhibitors.
| Substituent | Relative Potency | Potential Rationale |
| Chlorine | High | Forms favorable van der Waals contacts. nih.gov |
| Fluorine | High | Similar potency to chlorine; can form enhanced H-bonds. nih.gov |
| Hydrogen | Reduced | Loss of hydrophobic interactions. nih.gov |
| Methyl | Reduced | Loss of hydrophobic interactions compared to chlorine. nih.gov |
| Cyano | Significantly Reduced | Loss of hydrophobic interaction and potential steric clash. nih.gov |
| Carboxamide | Significantly Reduced | Loss of hydrophobic interaction and potential steric clash. nih.gov |
The position of a functional group on the 7-azaindole nucleus is as critical as its chemical nature. Different positions on the bicyclic ring offer distinct vectors for interacting with the target protein.
Position 3: This position is frequently modified. For instance, replacing a phenyl group with a pyridine group at the 3-position of a 7-azaindole scaffold led to a nearly 30-fold enhancement in potency against the PI3Kγ isoform. nih.gov
Position 4: The amino group at position 4 is a common feature and often serves as a key anchoring point or a site for further derivatization. In the development of Trypanosoma brucei inhibitors, a series of substituted 4-aminoazaindoles was identified as a promising starting point. nih.gov
Pyrrole (B145914) Nitrogen (N-1): Substitution on the pyrrole nitrogen can be detrimental to activity. For a series of Cdc7 inhibitors, a lack of substitution on the pyrrole nitrogen was found to be essential for enhanced activity, suggesting this NH group acts as a crucial hydrogen bond donor. mdpi.com
Pyridine Nitrogen (N-7): The nitrogen at position 7 is a defining feature of the 7-azaindole core. It influences the electronic properties of the ring system and acts as a hydrogen bond acceptor, often interacting with the "hinge region" of protein kinases. nih.govresearchgate.net The use of other azaindole isomers (4-, 6-) resulted in lower inhibition and selectivity, possibly due to unfavorable intramolecular nitrogen/nitrogen repulsion that orients the molecule out of the preferred binding conformation. mdpi.com
Hydrogen bonds are fundamental to the binding affinity and specificity of 7-azaindole derivatives. sciepub.com The arrangement of hydrogen bond donors and acceptors on the ligand is critical for its recognition by the target protein.
The 7-azaindole nucleus itself contains both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N-7 atom). This arrangement allows it to form multiple hydrogen bonds, often mimicking the interactions of the adenine (B156593) ring of ATP in the binding sites of kinases. researchgate.net For example, the 7-azaindole moiety of one inhibitor was observed forming a bidentate interaction with the backbone of the hinge region in ROCK1 kinase. nih.gov In another case, the scaffold formed two hydrogen bonds with a valine residue (Val882) in the active site of PI3K. nih.gov
The strategic placement of additional hydrogen bonding groups on substituents can further enhance potency. However, simply adding donors or acceptors does not guarantee improved affinity; the geometry and electronic environment must be favorable. sciepub.com The addition of a hydrogen-bond acceptor near a protonated basic nitrogen can increase the pKa of that nitrogen, altering its electrostatic character and potentially enhancing activity. nih.gov
Pharmacophore Elucidation and Optimization
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For 7-azaindole derivatives, the pharmacophore typically includes the core's hydrogen bonding donor/acceptor pattern, specific hydrophobic regions, and points for substituent interactions.
Initial screening and SAR studies help to define and refine these models. For example, in the development of Aurora B/C inhibitors, the 7-azaindole fragment was coupled to a pyrazole scaffold. Subsequent studies, where parts of the molecule were removed, helped to establish the minimum pharmacophore required for activity, confirming the necessity of both the 7-azaindole core and the urea chain on the pyrazole ring. nih.gov Similarly, analysis of a series of substituted 4-aminoazaindoles led to the identification of a pharmacophore associated with high potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties for antitrypanosomal agents. nih.gov
Rational Design Principles for Target Modulation (e.g., Fragment-Based Drug Design)
Rational design principles guide the optimization of lead compounds by leveraging structural information about the target. Fragment-Based Drug Design (FBDD) is a powerful rational approach that has been successfully applied to 7-azaindole derivatives. drugdiscoverychemistry.combu.edu
FBDD involves screening small, low-molecular-weight fragments to identify those that bind weakly but efficiently to the target. bu.edu These "hits" are then grown or linked together to produce more potent lead compounds. The 7-azaindole core itself can be considered a key fragment that binds to the hinge region of kinases. acs.org This starting point can be elaborated upon using rational design. For instance, a novel series of PI3K inhibitors was discovered using a fragment-based growing strategy starting from the 7-azaindole scaffold. nih.gov Similarly, FBDD programs have been utilized to generate a variety of 7-azaindole derivatives as kinase inhibitors. mdpi.com This approach allows for the systematic exploration of chemical space around the core scaffold to achieve desired potency and selectivity profiles. nih.govresearchgate.net
Mechanistic and Computational Investigations of 4 Amino 3 Methyl 7 Azaindole
Reaction Mechanism Elucidation in Synthetic Pathways (e.g., Trifluoroacylated Pyridinium (B92312) Salt Formation)
A key synthetic route to the azaindole core involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridine (B17607) derivatives. digitellinc.comchemrxiv.org Mechanistic studies have revealed that this transformation is not a simple condensation. Instead, the reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) proceeds through a distinct mechanism where the activation of the methyl group is a crucial step. digitellinc.comchemrxiv.org
The proposed mechanism posits that the reaction is initiated by the formation of a trifluoroacetylated pyridinium salt. chemrxiv.org This intermediate is key to activating the methyl group. chemrxiv.org In a basic pyridine (B92270) medium, this salt exists in equilibrium with a C-nucleophilic methylidene derivative. chemrxiv.org This sequence explains why only α-unsubstituted pyridines are suitable substrates; steric hindrance from substituents at the α-position prevents the formation of the necessary pyridinium salt, halting the reaction at the trifluoroacetamide (B147638) stage. digitellinc.comchemrxiv.org Subsequent steps involve cyclization and hydrolysis to yield the final azaindole product. chemrxiv.org This mechanistic understanding rationalizes the observed scope and limitations of the reaction, highlighting the critical role of the pyridinium salt intermediate. chemrxiv.orgchemrxiv.org
Table 1: Key Steps in the Proposed [4+1]-Cyclization Mechanism
| Step | Description | Key Intermediate | Significance |
|---|---|---|---|
| 1 | N-Acylation | Trifluoroacetylated Pyridinium Salt | Activates the C4-methyl group for deprotonation. chemrxiv.org |
| 2 | Deprotonation | C-Nucleophilic Methylidene Derivative | Creates the nucleophile necessary for cyclization. chemrxiv.org |
| 3 | Cyclization | Dihydro-azaindole intermediate | Forms the fused pyrrole (B145914) ring of the azaindole core. chemrxiv.org |
| 4 | Hydrolysis | Final Azaindole Product | Removes acyl groups to yield the aromatic product. chemrxiv.org |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Structural and Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of azaindole systems. DFT simulations are employed to understand complex reaction mechanisms that are difficult to probe experimentally. For instance, in the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridine (B139424) and alkynes, DFT calculations have been used to compare different potential mechanistic pathways. rsc.org These studies can elucidate the roles of additives like silver oxidants and determine the feasibility of various catalytic cycles, such as those involving Rh(III)/Rh(IV) intermediates. rsc.orgresearchgate.net
Furthermore, DFT is utilized to calculate the fundamental structural and electronic properties of the 7-azaindole (B17877) scaffold. Such calculations can predict various electron spectra, including UV absorption, valence ionization, and core ionization energies. mdpi.com By comparing these theoretical values with available experimental data for parent compounds like 7-azaindole, the reliability of the computational models is established, allowing for accurate predictions for more complex derivatives. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how 7-azaindole derivatives function as inhibitors of biological targets like protein kinases or viral proteins, molecular docking and molecular dynamics (MD) simulations are widely used. nih.govnih.gov These computational techniques provide detailed, atom-level insights into the specific interactions that stabilize the ligand-target complex.
The 7-azaindole scaffold is an effective "hinge-binding" motif, capable of forming multiple hydrogen bonds with the backbone of protein kinases. nih.gov The nitrogen at position 7 (N-7) can act as a hydrogen bond acceptor, while the pyrrole N-1 amine acts as a hydrogen bond donor. nih.gov MD simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike-hACE2 protein interface revealed the formation of highly stable hydrogen bonds. nih.gov For example, the hydrogen on the 7-azaindole group formed a persistent hydrogen bond with the backbone of residue ASP30 of the hACE2 protein in multiple simulations, with occupancies as high as 96-98% over a 100 ns simulation. nih.gov This demonstrates the critical role of hydrogen bonding in anchoring the ligand to its target. nih.gov
Beyond hydrogen bonding, the aromatic nature of the 7-azaindole ring system facilitates crucial non-covalent interactions such as pi-pi stacking and hydrophobic interactions. nih.govnih.gov These interactions are essential for ligand binding and affinity. nih.gov In simulations, the pyridine ring of a 7-azaindole derivative was observed to engage in a pi-pi interaction with the side chain of TYR505. nih.gov Additionally, the scaffold can participate in pi-cation interactions, for instance with residues like LYS417 and ARG403 of the S1-RBD protein. nih.gov These varied interactions allow the 7-azaindole core to effectively bind within pockets that have mixed hydrophobic and aromatic character. nih.gov
Table 2: Summary of Computationally Predicted Interactions for 7-Azaindole Derivatives
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Reference |
|---|---|---|---|
| Hydrogen Bond | 7-azaindole N-H | hACE2: ASP30 (backbone) | nih.gov |
| Hydrogen Bond | Carbonyl linker | hACE2: LYS353 | nih.gov |
| Pi-Pi Stacking | 7-azaindole pyridine ring | S1-RBD: TYR505 | nih.gov |
| Pi-Pi Stacking | Substituted phenyl group | S1-RBD: TYR449 | nih.gov |
| Pi-Cation | 7-azaindole moiety | S1-RBD: LYS417 | nih.gov |
| Pi-Cation | Substituted phenyl group | S1-RBD: ARG403 | nih.gov |
Molecular docking studies reveal that even closely related 7-azaindole derivatives can adopt distinct binding orientations, or conformations, within the same target site. nih.gov For example, in studies targeting the S1-RBD-hACE2 interface, different derivatives settled into varied binding patterns. nih.gov Some compounds oriented their hydrophobic substituted benzene (B151609) rings into a compact sub-pocket of the S1-RBD, leaving a hydrophilic tail exposed to the solvent. nih.gov In contrast, another derivative bound more deeply into the pocket, establishing a different set of non-covalent interactions. nih.gov This conformational diversity is crucial for drug design, as subtle changes to the ligand structure can flip the binding mode to optimize interactions and improve affinity and selectivity. nih.gov
Excited State Proton Transfer (ESPT) Phenomena
The dimer of 7-azaindole is a classic model system for studying excited-state proton transfer (ESPT), a phenomenon where protons are transferred along hydrogen bonds upon photoexcitation. nih.govnih.gov The C(2h) symmetric dimer of 7-azaindole undergoes a concerted double proton transfer upon electronic excitation. nih.gov This process is understood to be driven by the relief of excited-state antiaromaticity, as predicted by Baird's rule. nih.gov
However, studies on the dimer of 3-methyl-7-azaindole (B138285) have shown that the introduction of the methyl group significantly alters this behavior. While ESPT has been observed in monocrystals and jet-cooled dimers of this compound, the dimer in a nonpolar solution at low concentrations does not produce a fluorescent signal consistent with double proton transfer. nih.gov This suggests that molecular symmetry, which can be influenced by the internal rotation of the two methyl groups, plays a critical role in controlling the proton-transfer mechanism. nih.gov The ability of the methyl groups to switch between different proton-transfer pathways through subtle conformational changes represents a significant finding in the study of ESPT. nih.gov
Single vs. Double Proton Transfer Mechanisms in Azaindole Dimers
The photophysics of 7-azaindole and its derivatives are distinguished by the phenomenon of excited-state proton transfer (ESPT) within their doubly hydrogen-bonded dimers. Upon electronic excitation, a proton transfer reaction can occur, leading to the formation of a tautomer with significantly red-shifted fluorescence. The precise mechanism of this transfer—whether it involves one or two protons moving—has been a subject of detailed investigation.
Two primary mechanisms are considered:
Double Proton Transfer (DPT): This mechanism involves the simultaneous or concerted transfer of two protons within the hydrogen-bonded dimer. For the DPT to be a concerted process, the dimer must maintain C2h symmetry throughout the reaction. This process is often associated with a characteristic tautomer emission band around 500 nm. Evidence for a concerted DPT has been reported for the C2h dimer of 7-azaindole and for 3-methyl-7-azaindole in specific environments, such as in monocrystals and under free-jet conditions.
Single Proton Transfer (SPT): This mechanism involves the transfer of only one proton, or a stepwise, non-concerted transfer of two protons. SPT is often observed when the dimer's symmetry is broken. The loss of C2h symmetry can lead to localized electronic excitation, favoring the transfer of a single proton. Studies on asymmetric isotopomers and heterodimers (e.g., 3-methyl-7-azaindole–7-azaindole) in solution have provided evidence supporting the SPT mechanism.
For the 3-methyl-7-azaindole dimer, research suggests that molecular symmetry plays a crucial role in controlling the proton-transfer mechanism. While DPT is observed in the gas phase, results for the dimer in a 2-methylbutane solution indicate an absence of the fluorescent signal typically associated with double proton transfer. This suggests that factors in the liquid phase or matrix, such as internal rotations of the methyl groups that alter the dimer's symmetry, can switch the favored mechanism away from DPT.
Given the structure of 4-Amino-3-methyl-7-azaindole, a homodimer would be inherently asymmetric due to the substitution pattern. This inherent lack of C2h symmetry would likely favor a single proton transfer or a non-concerted double proton transfer mechanism, similar to the behavior observed in other asymmetric azaindole dimers.
| Mechanism | Description | Symmetry Requirement | Typical Evidence |
| Double Proton Transfer (DPT) | Concerted transfer of two protons. | C2h symmetry maintained. | Tautomer fluorescence ~500 nm; observed in gas phase/crystals. |
| Single Proton Transfer (SPT) | Transfer of a single proton or a stepwise process. | Occurs in asymmetric (non-C2h) dimers. | Favored in solution and in heterodimers. |
Dimerization and Heterodimer Formation
7-azaindole and its derivatives readily form dimers in nonpolar solvents through double hydrogen bonds between the pyrrole N-H group of one monomer and the pyridine nitrogen of another. The study of these dimers is fundamental to understanding the proton transfer mechanisms.
In the case of 3-methyl-7-azaindole, the presence of the methyl group introduces additional structural complexity. Internal rotational vibrations can lead to the formation of different conformers, termed "symmetry heterodimers," which differ in the relative orientation of the two methyl groups. These conformers can possess varying symmetries, such as C2h, Cs, or C1, which in turn dictates their spectroscopic behavior and the operative proton transfer mechanism.
Furthermore, the formation of true heterodimers between different azaindole derivatives has been studied. For instance, investigations of heterodimers formed between 3-methyl-7-azaindole and 7-azaindole in 2-methylbutane have been interpreted as evidence for single proton transfer.
For this compound, it is expected to readily form homodimers in suitable solvents. As previously noted, these homodimers would be asymmetric. The compound could also participate in the formation of heterodimers with other azaindole analogues. The electronic effects of the amino group at the 4-position and the methyl group at the 3-position would influence the hydrogen bond strength, dimer stability, and the energy landscape for proton transfer compared to the parent 7-azaindole.
Solvent Effects on Photophysical Properties
The photophysical properties of azaindole derivatives are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from both bulk solvent interactions (polarity) and specific interactions, such as hydrogen bonding.
Key solvent effects observed in azaindole analogues include:
Shifts in Absorption and Emission Spectra: Changes in solvent polarity typically cause shifts in the absorption and fluorescence maxima. For many amino-substituted aromatic compounds, increasing solvent polarity leads to a red shift (a move to longer wavelengths) in the fluorescence spectrum, accompanied by a large Stokes shift. However, some derivatives can exhibit reverse solvatochromism, where the emission shifts to shorter wavelengths in more polar solvents.
Fluorescence Quantum Yield: The efficiency of fluorescence is also solvent-dependent. For some related compounds, the fluorescence quantum yield decreases as solvent polarity increases, suggesting that the polarity facilitates non-radiative decay pathways.
Dipole Moment Changes: The influence of the solvent is related to the change in the molecule's dipole moment upon electronic excitation. This change can be calculated from the solvatochromic shifts using equations like the Lippert–Mataga equation. Typically for azaindoles, the dipole moment is significantly higher in the photo-excited state than in the ground state.
Specific Hydrogen Bonding: Protic solvents can form hydrogen bonds with the azaindole molecule, particularly at the N1-H site and the pyridine nitrogen. These specific interactions can profoundly affect the excited-state dynamics, including facilitating or inhibiting proton transfer processes.
For this compound, the presence of the amino group is expected to make its photophysical properties particularly sensitive to solvent polarity and hydrogen bonding, similar to other amino-substituted fluorophores. The table below illustrates typical solvatochromic effects reported for an amino-substituted naphthalimide, demonstrating the general principles that would likely apply.
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Hexane | 30.9 | ~400 | ~460 | ~3400 |
| Dichloromethane | 40.7 | ~415 | ~510 | ~5000 |
| Acetonitrile (B52724) | 45.6 | ~410 | ~530 | ~6000 |
| Methanol | 55.4 | ~410 | ~540 | ~6300 |
| Data is illustrative, based on general trends for amino-substituted aromatic compounds like 4-amino-1,8-naphthalimide (B156640) and is intended to demonstrate the principle of solvatochromism. |
Biological and Biochemical Research Applications Excluding Clinical Human Trials
Exploration of Pharmacological Targets
The unique structural features of the 4-Amino-3-methyl-7-azaindole core have made it a valuable building block for the design of molecules that can interact with high affinity and specificity with various biological targets. Its application has been most prominent in the field of kinase inhibition, a critical area in the development of targeted therapies for diseases such as cancer.
Kinase Inhibition
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases. The 7-azaindole (B17877) moiety, a key component of the compound in focus, is recognized as a privileged fragment in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
A substantial body of research has demonstrated the utility of the 7-azaindole scaffold in targeting serine/threonine kinases.
B-RAF: Derivatives of 7-azaindole have been extensively investigated as inhibitors of B-RAF, a kinase frequently mutated in melanoma. Knowledge-based design has led to the synthesis of 7-azaindole series that exhibit excellent potency in both enzymatic and cellular assays, with some compounds showing IC50 values as low as 2.5 nM in enzymatic assays and 63 nM in cellular assays. mdpi.com
Pim Kinases (Pim-1, -2, -3): Novel N-substituted azaindoles have been discovered as inhibitors of Pim-1 kinase. bioworld.com The Pim kinase family is implicated in cell growth and survival, making them attractive targets in oncology. nih.gov
CDK8 and CDK9/Cyclin T: The 7-azaindole scaffold has been utilized in the rational design of novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in cancer. One such derivative, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, demonstrated an IC50 of 51.3 ± 4.6 nM against CDK8. mdpi.comuni-rostock.de Furthermore, a series of 7-azaindole derivatives were synthesized and evaluated against CDK9/Cyclin T, with the most promising dual inhibitor exhibiting an IC50 of 0.206 µM. researchgate.net
Haspin: The same study that investigated CDK9/Cyclin T inhibitors also explored the potential of 7-azaindole derivatives against Haspin kinase. The most effective dual-inhibiting compound showed an inhibitory potential of 0.118 µM against Haspin. researchgate.net
Nek1: In a study exploring potent inhibitors for the Nek1 kinase domain, substituted 7-azaindoles were investigated, highlighting the versatility of this scaffold. researchgate.net
CAMKK2: A hinge-binding scaffold hopping strategy, starting from a disubstituted 7-azaindole, was employed to design new Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors. researchgate.net
PfCLK3: The 7-azaindole scaffold has been identified as a key component in the development of inhibitors for Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a potential target for antimalarial drugs. nih.gov
Aurora Kinases: The 7-azaindole framework is a valid competitor in the development of Aurora kinase inhibitors, which are crucial for mitosis and are significant cancer targets. nih.govnih.gov One azaindole-based inhibitor, GSK1070916, has been shown to be an effective Aurora B inhibitor with IC50 values of 0.38 nM. mdpi.com
| Kinase Target | Key Findings | Reported IC50 Values |
|---|---|---|
| B-RAF | Potent and selective inhibitors developed through knowledge-based design. mdpi.com | 2.5 nM (enzymatic), 63 nM (cellular) for some derivatives. mdpi.com |
| Pim-1 | Novel N-substituted azaindoles identified as inhibitors. bioworld.com | Data not specified in the provided context. |
| CDK8 | Rational design led to potent inhibitors. mdpi.comuni-rostock.de | 51.3 ± 4.6 nM for a specific derivative. mdpi.comuni-rostock.de |
| CDK9/Cyclin T | Dual inhibitors with Haspin were developed. researchgate.net | 0.206 µM for the most promising dual inhibitor. researchgate.net |
| Haspin | Dual inhibitors with CDK9/Cyclin T were developed. researchgate.net | 0.118 µM for the most promising dual inhibitor. researchgate.net |
| Nek1 | Substituted 7-azaindoles explored as potent inhibitors. researchgate.net | Data not specified in the provided context. |
| CAMKK2 | Scaffold hopping from a 7-azaindole led to new inhibitors. researchgate.net | Data not specified in the provided context. |
| PfCLK3 | Identified as a key scaffold for antimalarial drug development. nih.gov | Data not specified in the provided context. |
| Aurora Kinases | Valid competitor in inhibitor development. nih.govnih.gov GSK1070916 is an effective Aurora B inhibitor. mdpi.com | 0.38 nM (Aurora B) for GSK1070916. mdpi.com |
The application of the 7-azaindole scaffold extends to the inhibition of tyrosine kinases, another critical class of enzymes in cell signaling.
c-Met: A series of 4-azaindole (B1209526) inhibitors of c-Met kinase have been described, with their binding mode confirmed by X-ray crystallography. targetmol.com Optimization of this series has been a focus of research. mdpi.comacs.org One promising analog demonstrated a c-Met IC50 of 1.06 nM. nih.gov
AXL: 3,4-disubstituted-7-azaindole derivatives have been found to inhibit AXL, a receptor tyrosine kinase involved in cancer cell growth and proliferation. acs.org
PI3K: A novel series of 7-azaindole scaffold derivatives were discovered to be potent inhibitors of Phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net One exceptionally potent derivative, a PI3Kγ inhibitor, displayed an IC50 of 0.5 nM. researchgate.net
| Kinase Target | Key Findings | Reported IC50 Values |
|---|---|---|
| c-Met | 4-azaindole series developed with binding mode confirmed by X-ray crystallography. targetmol.com | 1.06 nM for a promising analog. nih.gov |
| AXL | 3,4-disubstituted-7-azaindole derivatives identified as inhibitors. acs.org | Data not specified in the provided context. |
| PI3K | Novel series of 7-azaindole derivatives discovered as potent inhibitors. nih.govresearchgate.net | 0.5 nM (PI3Kγ) for an exceptionally potent derivative. researchgate.net |
Derivatives of 7-azaindole have also been synthesized and evaluated as potent inhibitors of Rho kinase (ROCK), a target for cardiovascular and other diseases. One potent indole (B1671886) and 7-azaindole based ROCK inhibitor showed an IC50 of 1 nM. researchgate.net
Enzyme Modulation (Non-kinase)
Beyond kinases, the this compound scaffold has been instrumental in the development of inhibitors for other critical enzymes.
Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1): Azaindole derivatives have been identified as non-covalent inhibitors of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. mdpi.com A leading compound from the azaindoles group, TBA-7371, is a non-covalent inhibitor of the DprE1 enzyme with an IC50 of 10 nM. researchgate.net Scaffold morphing efforts based on the 1,4-azaindole series have led to the identification of new DprE1 inhibitors. researchgate.netnih.gov
| Enzyme Target | Key Findings | Reported IC50 Values |
|---|---|---|
| Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) | Azaindole derivatives act as non-covalent inhibitors. mdpi.com TBA-7371 is a leading compound. researchgate.net | 10 nM for TBA-7371. researchgate.net |
Receptor Ligand Investigations
The versatility of the 7-azaindole scaffold has also led to its exploration in the context of receptor ligand design. Research has been conducted on the synthesis and structure-activity relationships of 2- and 3-substituted 7-azaindoles as potential dopamine (B1211576) D4 ligands. nih.govnih.gov Additionally, the 4-azaindole scaffold has been utilized in the discovery of inhibitors for the TGFβRI kinase, which is a cell-surface receptor. nih.gov
Antimicrobial Activity Studies
The search for new antimicrobial agents is a global health priority. While the primary research focus for many 7-azaindole derivatives has been on other targets, the general class of heterocyclic compounds is often screened for antimicrobial effects. Fungal pathogens like Cryptococcus neoformans are a significant cause of opportunistic infections. mdpi.comnih.gov Current antifungal treatments can be limited by toxicity and emerging resistance. mdpi.com While broad searches for the antifungal activity of 7-azaindole derivatives have been conducted, specific studies detailing the activity of this compound against bacteria or yeasts like Cryptococcus neoformans are not prominent in the reviewed literature.
Anticancer Activity Studies (In Vitro and Preclinical Models)
The 7-azaindole scaffold is frequently found in compounds developed as potential antitumor agents. sci-hub.sedocumentsdelivered.com These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular enzymes.
Antiproliferative Activity: Derivatives of 7-azaindole have demonstrated broad antiproliferative activity against a range of human cancer cell lines in vitro. nih.gov
Mechanism of Action: The anticancer effects of these compounds are often linked to the inhibition of protein kinases that are crucial for cancer cell growth and survival. For example, some 7-azaindole derivatives have been identified as inhibitors of Aurora A kinase, PIM2 kinase, and DYRK kinases, which are implicated in the progression of various cancers. nih.gov
Cell Cycle and Apoptosis: Another mechanism involves the inhibition of poly(ADP-ribose)polymerase protein-1 (PARP-1), a protein involved in maintaining DNA integrity. nih.gov Inhibition of PARP-1 can lead to programmed cell death (apoptosis) in cancer cells. Furthermore, certain derivatives have shown activity against cyclin-dependent kinases (CDK2 and CDK9), which are key regulators of the cell cycle. nih.gov
Table 3: Preclinical Anticancer Activity of 7-Azaindole Derivatives
| Molecular Target | Effect | Relevance to Cancer |
|---|---|---|
| Aurora A Kinase | Inhibition | Leads to antiproliferative activity against cancer cell lines. nih.gov |
| PIM2 Kinase | Inhibition | Identified as a promising anticancer mechanism. nih.gov |
| PARP-1 | Inhibition | Affects DNA integrity and can induce programmed cell death. nih.gov |
| CDK2 and CDK9 | Inhibition | Results in antitumor activity by disrupting cell cycle regulation. nih.gov |
Antiparasitic Activity Investigations
Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe disease caused by the parasite Trypanosoma brucei. nih.gov There is a pressing need for new, safer, and more effective treatments. In the search for novel therapeutic agents, human kinase inhibitor chemotypes were repurposed, leading to the identification of substituted 4-aminoazaindoles as potential antitrypanosomal agents. nih.govresearchgate.net
A specific derivative from this class, compound 4s , was identified as a potent inhibitor of Trypanosoma brucei growth in vitro. nih.gov Further investigation showed that the compound was fast-acting and cidal in these assays. nih.gov However, despite its promising in vitro activity, this particular compound did not lead to a cure in a murine infection model. nih.gov Preliminary studies into the mechanism of action suggested that arginine kinase might be a target, although it was likely not the sole target of the compound series. nih.gov
No Information Found for "this compound" in Requested Biological and Biochemical Research Applications
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The compound is listed commercially as a research chemical. However, its specific applications and research findings within the requested contexts are not present in the accessible scientific literature. Therefore, the generation of a detailed article on these topics, as per the provided outline, is not possible at this time.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Amino-3-methyl-7-azaindole. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The methyl (-CH₃) group protons would present as a sharp singlet. The aromatic protons on the bicyclic ring system will appear in the aromatic region of thespectrum, with their specific chemical shifts and coupling patterns (doublets or singlets, depending on substitution) confirming their relative positions. For the parent compound, 7-azaindole (B17877), characteristic proton signals are well-documented chemicalbook.com.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound, including the methyl carbon and the seven carbons of the azaindole core, will produce a distinct signal. The chemical shifts help differentiate between sp²-hybridized aromatic carbons and the sp³-hybridized methyl carbon. Advanced NMR techniques like HMQC and HMBC can be used to establish direct and long-range correlations between protons and carbons, confirming the assignment of the amino and methyl groups to the C4 and C3 positions, respectively ipb.pt.
| Proton/Carbon Type | Technique | Expected Chemical Shift (ppm) | Key Information Provided |
| Aromatic C-H | ¹H NMR | 6.5 - 8.5 | Position and electronic environment of protons on the pyridine (B92270) and pyrrole (B145914) rings. |
| Amino N-H | ¹H NMR | 4.0 - 6.0 (variable) | Presence of the primary amine group; often a broad signal. |
| Methyl C-H | ¹H NMR | 2.0 - 2.5 | Presence and environment of the methyl group. |
| Aromatic C | ¹³C NMR | 100 - 150 | Carbon framework of the bicyclic azaindole core. |
| Methyl C | ¹³C NMR | 10 - 20 | Presence of the sp³-hybridized methyl carbon. |
Table 1: Predicted NMR Spectroscopic Data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺•). This ion then undergoes characteristic fragmentation, providing clues to the molecule's structure. Plausible fragmentation pathways for this compound could include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to an [M-15]⁺ ion.
Loss of ammonia (NH₃) or aminomethyl radical (•CH₂NH₂): Fragmentation involving the amino and methyl substituents.
Ring cleavage: Complex fragmentation of the azaindole core.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural confirmation nih.govnih.gov. The fragmentation of related heterocyclic structures often involves initial cleavage of substituents followed by ring fissions researchgate.netnist.gov.
| Ion | m/z (Expected) | Identity | Proposed Fragmentation Pathway |
| [M]⁺• | 147.08 | Molecular Ion | Intact molecule with one electron removed. |
| [M-15]⁺ | 132.07 | [M-CH₃]⁺ | Loss of a methyl radical from the C3 position. |
| [M-16]⁺ | 131.07 | [M-NH₂]⁺ | Loss of an amino radical. |
| [M-28]⁺ | 119.07 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ region, typically as two distinct bands for symmetric and asymmetric stretches. The C-H stretching of the methyl group and aromatic rings would appear around 2900-3100 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain complex bands corresponding to C=C and C=N stretching vibrations of the aromatic rings, as well as N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring breathing modes are often strong in the Raman spectrum. Analysis of the vibrational modes can be supported by density functional theory (DFT) calculations, which help in the precise assignment of observed bands to specific molecular motions nih.govresearchgate.net. Studies on related molecules like 3-methylindole and other amino-substituted heterocycles provide a basis for assigning these vibrational modes researchgate.netnih.gov.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Amino (-NH₂) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Azaindole Ring |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Methyl (-CH₃) |
| C=C / C=N Ring Stretch | IR, Raman | 1400 - 1600 | Azaindole Ring |
| N-H Bend | IR | 1590 - 1650 | Amino (-NH₂) |
Table 3: Characteristic Vibrational Frequencies for this compound.
X-ray Crystallography for Crystalline Structure Determination and Complex Binding Modes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.
The 7-azaindole scaffold is known to form strong intermolecular hydrogen bonds, often leading to the formation of dimers through N1–H1···N7' interactions mdpi.com. The presence of the 4-amino group introduces an additional hydrogen bond donor site, potentially leading to more complex and extended hydrogen-bonding networks within the crystal structure.
In the context of medicinal chemistry, the 7-azaindole moiety is a common scaffold in kinase inhibitors researchgate.net. X-ray crystallography of co-crystals containing this compound bound to a target protein, such as a kinase, can elucidate the specific binding mode. This includes identifying key hydrogen bonds between the ligand's amino group or azaindole nitrogens and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the methyl group and the aromatic rings researchgate.netnih.gov.
| Crystallographic Parameter | Description | Example from a related compound (5-Chloro-7-azaindole-3-carbaldehyde) mdpi.com |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 3.8281, b = 12.7330, c = 15.9167 |
| β (°) | The angle of the unit cell axis. | β = 94.539 |
| Key Interactions | Dominant intermolecular forces. | N1–H1···N7′ hydrogen bonds forming dimers. |
Table 4: Representative Crystallographic Data based on a Related Azaindole Structure.
Fluorescence Spectroscopy for Photophysical Studies
Fluorescence spectroscopy is used to study the electronic properties of molecules, specifically their ability to absorb light and then re-emit it at a longer wavelength. 7-azaindole and its derivatives are known to be fluorescent, and their photophysical properties are often sensitive to the local environment, such as solvent polarity and hydrogen bonding capabilities nih.govacs.org.
The fluorescence spectrum of this compound would be characterized by its excitation and emission maxima. The introduction of an electron-donating amino group at the C4 position is expected to influence these properties, potentially causing a shift in the emission wavelength compared to the parent 7-azaindole molecule. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are key parameters that quantify the efficiency and dynamics of the fluorescence process. These properties make such compounds potential fluorescent probes for studying biological systems, such as nucleic acid structure and dynamics or protein interactions nih.gov. Studies on related azaindoles show that methylation at the N1 position can significantly enhance fluorescence by preventing dimer formation and quenching pathways nih.gov.
| Photophysical Property | Description | Data from a related compound (1-Methyl-7-azaindole in water) acs.org |
| Excitation Maximum (λ_ex) | Wavelength of maximum light absorption leading to fluorescence. | ~290 nm |
| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity. | ~370 nm |
| Fluorescence Quantum Yield (Φ_F) | Efficiency of the fluorescence process. | 0.55 |
| Fluorescence Lifetime (τ) | Average time the molecule stays in the excited state. | 21 ns |
Table 5: Representative Photophysical Data based on a Related Azaindole Structure.
Potential in Materials Science
Applications in Optical Probes
The 7-azaindole (B17877) framework is known to exhibit fluorescence, a property that is highly sensitive to the molecular environment. This sensitivity makes 7-azaindole and its derivatives, including 4-Amino-3-methyl-7-azaindole, attractive candidates for use as optical probes. These probes can be employed to study biological systems and chemical processes through changes in their fluorescence signals.
The fluorescence of 7-azaindole is characterized by its responsiveness to solvent polarity and hydrogen bonding interactions. For instance, the parent 7-azaindole molecule is weakly fluorescent in water, a phenomenon attributed to dimer formation and subsequent fluorescence quenching through double proton transfer. nih.gov However, modifications to the 7-azaindole structure can significantly enhance its fluorescent properties. Methylation at the N-1 position, for example, has been shown to increase the fluorescence quantum yield and lifetime by preventing dimer formation. acs.org
While specific photophysical data for this compound is not extensively documented in publicly available literature, the principles governing the fluorescence of substituted 7-azaindoles can provide valuable insights. The amino group at the 4-position, being an electron-donating group, is expected to influence the electronic transitions within the molecule, potentially leading to shifts in the absorption and emission spectra. The methyl group at the 3-position can also subtly alter the electronic and steric properties.
The potential of this compound as an optical probe is underscored by the characteristics of related compounds. For example, the incorporation of a 7-azaindole chromophore into DNA oligonucleotides has been demonstrated, where its fluorescence is quenched upon stacking with neighboring bases, allowing for the study of DNA structure and dynamics. nih.gov The red-shifted absorption and emission spectra of the 7-azaindole chromophore compared to naturally fluorescent amino acids like tryptophan make it a powerful tool for biological imaging, as it allows for selective excitation and detection. acs.org
Table 1: General Photophysical Properties of 7-Azaindole Derivatives
| Derivative | Key Feature | Impact on Fluorescence | Potential Application |
| 7-Azaindole | Parent Scaffold | Environmentally sensitive fluorescence | Foundational structure for probes |
| 1-Methyl-7-azaindole | N1-Methylation | Enhanced quantum yield and lifetime acs.org | Bright and stable fluorescent probes |
| 7-Azatryptophan | Amino acid analog | Red-shifted spectra vs. Tryptophan acs.org | Probing protein structure and dynamics |
| Substituted 7-Azaindoles | Varied substituents | Tunable photophysical properties | Probes for specific analytes or environments |
Note: This table presents generalized data for the 7-azaindole class to infer the potential properties of this compound.
Further research into the specific photophysical properties of this compound, including its quantum yield, lifetime, and sensitivity to environmental factors, is crucial to fully realize its potential as a sophisticated optical probe.
Coordination Chemistry
The presence of multiple nitrogen atoms in the this compound structure—specifically the pyrrolic nitrogen (N1), the pyridinic nitrogen (N7), and the amino nitrogen (N4)—makes it a versatile ligand for the coordination of metal ions. The resulting metal complexes can exhibit a range of interesting properties, including novel structural motifs, catalytic activity, and unique photophysical behaviors.
The coordination chemistry of the parent 7-azaindole has been explored with various transition metals. In its deprotonated form (7-azaindolide), it can act as a ligand, forming homoleptic complexes with metals like manganese, iron, and cobalt. nih.gov In these complexes, coordination typically occurs through the pyrrolic N1 nitrogen, with the resulting complexes adopting tetrahedral geometries. nih.gov The bonding in these complexes is characterized as being primarily sigma-donating with a significant degree of ionic character.
The amino and methyl groups in this compound can influence its coordination behavior in several ways. The amino group can act as an additional coordination site, potentially leading to the formation of chelate complexes where the ligand binds to the metal ion through both the amino nitrogen and one of the ring nitrogens. This chelation effect can enhance the stability of the resulting metal complexes. The methyl group can exert steric and electronic effects that influence the geometry and reactivity of the complexes.
While specific studies on the coordination complexes of this compound are limited, the broader family of azaindole-metal complexes has shown promise in various applications. For instance, transition metal complexes containing azaindole ligands have been investigated for their cytotoxic properties, with some showing potential as anticancer agents. nih.gov Furthermore, the coordination of copper ions to 7-azaindole has been studied in the context of mechanistic investigations of important organic reactions like the Chan-Lam coupling. researchgate.netnih.gov
Table 2: Potential Coordination Modes of this compound
| Coordination Site(s) | Potential Bonding Mode | Resulting Complex Type |
| Pyrrolic Nitrogen (N1) | Monodentate | Simple coordination complex |
| Pyridinic Nitrogen (N7) | Monodentate | Simple coordination complex |
| Amino Nitrogen (N4) and N1/N7 | Bidentate (Chelating) | Chelate complex |
| Bridging Ligand | Bidentate or Tridentate | Polynuclear or coordination polymer |
The rich coordination chemistry of this compound offers a fertile ground for the design of new materials with tailored electronic, magnetic, and optical properties. Future research in this area could lead to the development of novel catalysts, luminescent materials, and functional coordination polymers.
Q & A
Basic: What are the optimal synthetic routes for 4-Amino-3-methyl-7-azaindole, and how can purity be verified?
Answer:
The synthesis of this compound typically involves functionalizing the 7-azaindole core. Key steps include regioselective halogenation (e.g., bromination at the 3-position) followed by amination or nucleophilic substitution. For example, palladium-catalyzed cyanation/reduction sequences have been used to introduce aminomethyl groups in related azaindole derivatives . Purity verification requires HPLC (high-performance liquid chromatography) with UV detection, complemented by H/C NMR to confirm structural integrity. Commercial standards (e.g., >97% purity) should be used for calibration, as noted in reagent catalogs .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
Key techniques include:
- NMR Spectroscopy : Focus on aromatic proton signals (δ 6.5–8.5 ppm for 7-azaindole derivatives) and amine proton environments (δ 4.0–5.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- FT-IR : Identify N-H stretching (~3400 cm) and aromatic C=C/C=N vibrations.
Sample preparation must adhere to standardized protocols, including solvent selection (e.g., DMSO-d6 for NMR) and degassing to avoid oxidation artifacts .
Advanced: How can regioselectivity challenges in the functionalization of this compound be addressed using modern catalytic methods?
Answer:
Regioselectivity in azaindole chemistry often arises from electronic and steric effects. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can target specific positions by leveraging directing groups or protective strategies. A reported method involves N-oxide-mediated chlorination to achieve regiocontrol in 7-azaindole derivatives . Computational modeling (e.g., DFT calculations) can predict reactive sites, while green chemistry approaches (e.g., solvent-free conditions) minimize side reactions .
Advanced: What computational approaches are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?
Answer:
Density Functional Theory (DFT) is widely used to model electronic properties, such as HOMO-LUMO gaps and charge distribution. The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, provides insights into electron density and kinetic-energy interactions . Experimental validation involves UV-Vis spectroscopy and cyclic voltammetry. Discrepancies between theoretical and experimental data may arise from solvation effects or approximations in basis sets, necessitating iterative refinement .
Advanced: How should researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?
Answer:
Contradictions often stem from variations in reaction conditions (e.g., temperature, catalyst loading) or impurities in starting materials. A systematic approach includes:
- Reproducibility Checks : Replicate methods using standardized reagents (e.g., >95% purity ).
- Byproduct Analysis : Use LC-MS to identify side products and propose mechanistic pathways.
- Meta-Analysis : Compare datasets across literature, noting outliers and methodological differences (e.g., solvent polarity effects) .
Methodological: What protocols ensure reproducibility in the synthesis and analysis of this compound across different research settings?
Answer:
Critical steps include:
- Documentation : Detailed records of reagent sources (e.g., CAS 271-63-6 for 7-azaindole ), storage conditions (e.g., -20°C for light-sensitive intermediates ), and instrument calibration.
- Data Sharing : Deposit raw spectral data and crystal structures in repositories (e.g., CCDC) for peer validation .
- Collaborative Validation : Cross-lab replication studies to identify protocol gaps, as emphasized in research ethics frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
